Dansyl-cysteic acid

Description

BenchChem offers high-quality Dansyl-cysteic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dansyl-cysteic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H18N2O7S2 |

|---|---|

Molecular Weight |

402.4 g/mol |

IUPAC Name |

(2R)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-sulfopropanoic acid |

InChI |

InChI=1S/C15H18N2O7S2/c1-17(2)13-7-3-6-11-10(13)5-4-8-14(11)26(23,24)16-12(15(18)19)9-25(20,21)22/h3-8,12,16H,9H2,1-2H3,(H,18,19)(H,20,21,22)/t12-/m0/s1 |

InChI Key |

ZVOGQJUKPIENKH-LBPRGKRZSA-N |

Isomeric SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CS(=O)(=O)O)C(=O)O |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CS(=O)(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Dansyl-Cysteic Acid – Structural Dynamics and Analytical Utility

[1][2]

Executive Summary

Dansyl-cysteic acid (Dns-Cya) represents a critical intersection between fluorogenic derivatization and sulfur chemistry in protein analysis.[1][2] Unlike standard amino acid derivatives, Dns-Cya contains a sulfonic acid moiety resulting from the rigorous oxidation of cysteine or cystine.[1] This modification renders the molecule highly polar and chemically stable, overcoming the notorious lability of cysteine during acid hydrolysis.

This guide provides an exhaustive technical analysis of Dansyl-cysteic acid, detailing its chemical architecture, fluorescence mechanisms, and its pivotal role in the high-sensitivity determination of sulfur-containing amino acids in proteomics.[1][2]

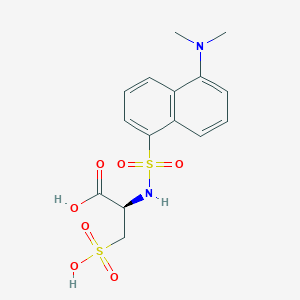

Chemical Architecture & Properties[1][2]

Structural Analysis

The molecule is a sulfonamide conjugate composed of two distinct functional domains:

-

The Fluorophore (Dansyl Group): 5-(dimethylamino)naphthalene-1-sulfonyl moiety.[1][2][3][4] This planar, aromatic system provides the fluorescent signal and solvatochromic properties.

-

The Analyte (Cysteic Acid): 3-sulfo-L-alanine.[1][2][5] This is the oxidized form of cysteine where the thiol (-SH) or disulfide (-S-S-) is converted to a sulfonic acid (-SO₃H).[1][2][5]

Chemical Formula:

Physicochemical Profile[1][2]

| Property | Value / Characteristic | Mechanistic Insight |

| Fluorescence Excitation | Excitation of the naphthalene | |

| Fluorescence Emission | Highly solvatochromic.[2] Emission shifts red (to yellow) in polar solvents (water) and blue (to cyan) in non-polar solvents due to intramolecular charge transfer (ICT). | |

| Solubility | Soluble in aqueous buffers (pH > 4), Methanol, Acetonitrile | The sulfonic acid group ( |

| Acid-Base Behavior | Amphoteric | Contains a strong acid (sulfonic, |

| Stability | High | The sulfonamide bond is resistant to acid hydrolysis, allowing Dns-Cya to survive conditions that degrade peptide bonds.[1][2] |

Structural Visualization

The following diagram illustrates the connectivity and functional groups of Dansyl-L-Cysteic Acid.

[1][2]

Synthesis & Formation Mechanisms[1][2][7]

The formation of Dansyl-cysteic acid in a bioanalytical context typically follows one of two pathways. Understanding the causality here is vital for experimental design.

Pathway A: Pre-Oxidation (The Standard Protocol)

This is the preferred method for protein sequencing.

-

Oxidation: Protein is treated with performic acid.[1][6][7][8] All Cysteine (Cys) and Cystine residues are quantitatively converted to Cysteic Acid (Cya).

-

Hydrolysis: The protein is hydrolyzed (6N HCl). Cysteic acid is stable, whereas Cysteine would be destroyed.

-

Dansylation: The hydrolysate is reacted with Dansyl-Cl.[1][9]

Pathway B: Post-Dansylation Oxidation[1][2]

-

Dansylation: Protein/Peptide is reacted with Dansyl-Cl first.[1][4][10][11]

-

Hydrolysis: Acid hydrolysis releases Dansyl-Cys (which is unstable) and Dansyl-Cystine.[1][2]

-

Oxidation: Subsequent oxidation converts these to Dansyl-Cysteic Acid.[1] Note: This pathway is less quantitative due to losses during the hydrolysis step.[8][12]

[1][2][5][8][10][11][13]

Experimental Protocols

Protocol: Performic Acid Oxidation

Purpose: To convert unstable cysteine residues into stable cysteic acid prior to analysis.[1] Safety: Performic acid is a strong oxidant and potential explosive. Prepare fresh in a fume hood.

-

Reagent Preparation: Mix Formic acid (88%) and Hydrogen peroxide (30%) in a 9:1 (v/v) ratio. Allow to stand at room temperature for 1 hour to form performic acid.[1] Cool to 0°C before use.[1]

-

Sample Treatment: Dissolve dry protein/peptide (10-50 nmol) in 50 µL of the cooled performic acid reagent.

-

Incubation: Incubate at 0°C for 4 hours.

-

Quenching: Add 0.5 mL of lyophilized HBr or a reducing agent to destroy excess performic acid.

-

Lyophilization: Freeze-dry the sample to remove acid byproducts.

-

Validation: The sample is now ready for hydrolysis and dansylation.

Protocol: Dansylation Reaction

Purpose: To fluorescently label the amino acids for detection.

-

Buffer Preparation: Prepare 40 mM Lithium Carbonate (Li₂CO₃) buffer, adjusted to pH 9.5 with HCl.

-

Reagent: Dissolve Dansyl-Chloride (Dns-Cl) in dry Acetone (1.5 mg/mL).

-

Reaction:

-

Quenching: Add 2 µL of Methylamine or Ethylamine to scavenge excess Dns-Cl.

-

Clarification: Centrifuge briefly to remove any insoluble byproducts (e.g., Dansyl-hydroxide).

HPLC Separation Strategy

Dansyl-cysteic acid is significantly more polar than other Dansyl-amino acids due to the sulfonic acid group.[1][2]

-

Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).[9]

-

Mobile Phase A: 20 mM Sodium Phosphate Buffer, pH 6.5 (or Acetate buffer).

-

Gradient:

-

Detection: Fluorescence (Ex 335 nm / Em 518 nm) or UV (254 nm).

References

-

Gray, W. R., & Hartley, B. S. (1963). A fluorescent end-group reagent for proteins and peptides.[1][2][4] Biochemical Journal, 89(2), 59P. Link

-

Hirs, C. H. W. (1967). Determination of Cystine as Cysteic Acid.[4][8][12][13] Methods in Enzymology, 11, 59-62.[1][2] Link

-

Tapuhi, Y., et al. (1981). Dansylation of amino acids for high-performance liquid chromatography analysis. Analytical Biochemistry, 115(1), 123-129.[1][2] Link

-

PubChem. (n.d.).[1] Dansyl-L-cysteic acid | C15H18N2O7S2.[1][2][3] National Library of Medicine. Link[1]

-

AAT Bioquest. (n.d.).[1][14] Spectrum of Dansyl Fluorophore. Link

Sources

- 1. echemi.com [echemi.com]

- 2. Showing Compound Cysteic acid (FDB023061) - FooDB [foodb.ca]

- 3. Dansyl-L-cysteic acid | C15H18N2O7S2 | CID 4654432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cysteic acid - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Performic Acid oxidation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]

- 10. ajpaonline.com [ajpaonline.com]

- 11. HPLC Method for Analysis of Dansyl Amino Acids | SIELC Technologies [sielc.com]

- 12. Quantification of cysteine residues following oxidation to cysteic acid in the presence of sodium azide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Spectrum [Dansyl] | AAT Bioquest [aatbio.com]

A Comprehensive Technical Guide to the Absorption Maximum (λmax) of Dansyl-Cysteic Acid

Executive Summary

This technical guide provides an in-depth analysis of the spectroscopic properties of dansyl-cysteic acid, a fluorescent derivative of significant interest in biomedical and pharmaceutical research. The document elucidates the fundamental principles governing its absorption and fluorescence characteristics, with a primary focus on its absorption maximum (λmax). The spectroscopic behavior of dansyl-cysteic acid is predominantly dictated by the dansyl (5-(Dimethylamino)naphthalene-1-sulfonyl) moiety, a widely utilized fluorophore. Its primary absorption maximum, crucial for analytical applications, is typically observed in the 325-350 nm range. This guide details the profound influence of environmental factors, such as solvent polarity and pH, on the spectral properties of the conjugate. We present a validated, step-by-step experimental protocol for the precise determination of its λmax, alongside a discussion of the underlying chemical and physical principles. This document is intended for researchers, scientists, and drug development professionals who employ fluorescence-based analytical techniques for the quantification and characterization of biomolecules.

Introduction: The Synergy of Derivatization

In modern analytical science, the chemical modification of analytes to enhance their detectability is a cornerstone technique. The derivatization of amino acids with fluorescent tags is a prime example, enabling highly sensitive quantification in complex biological matrices.

The Dansyl Fluorophore: A Versatile Analytical Tool

Dansyl chloride (Dns-Cl) is a highly reactive reagent that readily forms stable sulfonamide bonds with the primary and secondary amino groups of amino acids and peptides.[1][2][3] The parent dansyl chloride is non-fluorescent, but upon conjugation, the resulting dansyl-derivative becomes intensely fluorescent, a property that has been leveraged for decades in protein sequencing, amino acid analysis, and HPLC-based quantification.[1][2][4][5] The utility of the dansyl group stems from its high fluorescence quantum yields in specific environments and a large Stokes shift, which minimizes self-absorption and improves signal-to-noise ratios.[6]

Cysteic Acid: A Biomarker of Oxidative Stress

Cysteic acid is a sulfonic acid-containing amino acid formed by the irreversible oxidation of cysteine. As cysteine plays a critical role in protein structure and antioxidant defense, the presence and concentration of cysteic acid can serve as a valuable biomarker for oxidative stress and protein damage. Its inherent high polarity and lack of a strong native chromophore make its detection challenging without derivatization.

The Dansyl-Cysteic Acid Conjugate

The reaction between dansyl chloride and cysteic acid yields the dansyl-cysteic acid conjugate. This derivatization imparts the favorable spectroscopic properties of the dansyl group onto the cysteic acid molecule, allowing for its sensitive detection and quantification using UV-Visible absorption or fluorescence spectroscopy. The resulting conjugate's spectral characteristics are almost entirely governed by the appended dansyl chromophore.

Fundamental Spectroscopic Principles

The interaction of light with the dansyl-cysteic acid molecule is the basis for its analysis. This interaction can be understood through the principles of UV-Visible absorption and fluorescence.

UV-Visible Absorption

When a molecule absorbs a photon of light, an electron is promoted from a lower energy ground state (S₀) to a higher energy excited state (S₁). The specific wavelengths of light that can be absorbed are determined by the molecule's electronic structure. For dansyl-cysteic acid, the naphthalene ring system and its substituents form the chromophore responsible for light absorption. The absorption spectrum is a plot of absorbance versus wavelength, and the wavelength at which maximum absorption occurs is termed λmax.

The dansyl moiety typically exhibits two main absorption bands: a strong band in the deep UV region around 250 nm and a second, characteristic band in the near UV region (UVA) around 330-350 nm.[1][7] The latter is more commonly used for selective excitation in fluorescence measurements to avoid interference from other biomolecules.

The Phenomenon of Fluorescence

Following absorption and promotion to an excited state, the molecule can return to the ground state through several pathways. One such pathway is fluorescence, where the molecule emits a photon of light. This emitted photon is of lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift. The entire process of absorption, relaxation in the excited state, and emission is visually summarized by a Jablonski diagram.

Caption: Jablonski diagram illustrating electronic transitions.

Core Spectroscopic Properties and Influencing Factors

The precise λmax and fluorescence properties of dansyl-cysteic acid are not static; they are exquisitely sensitive to the molecule's immediate chemical environment. Understanding these sensitivities is critical for robust assay development.

Solvatochromism: The Impact of Solvent Polarity

The term solvatochromism refers to the shift in a substance's spectral bands (both absorption and emission) with a change in solvent polarity. The dansyl group is a classic example of a solvatochromic fluorophore.

-

Causality: The dimethylamino group acts as an electron donor and the sulfonyl group as an electron acceptor, creating a dipole moment. This dipole moment increases significantly when the molecule transitions to the excited state (S₁).[7] Polar solvents will preferentially stabilize the more polar excited state more than the ground state.

-

Effect on Spectra: This stabilization lowers the energy of the excited state, resulting in a pronounced red-shift (bathochromic shift) in the fluorescence emission spectrum as solvent polarity increases. The effect on the absorption maximum is typically less dramatic but still observable.

-

Impact on Quantum Yield: The fluorescence quantum yield (a measure of emission efficiency) of dansyl derivatives is drastically affected by solvent. In highly polar protic solvents like water, the quantum yield is very low (e.g., ~0.07 for dansyl glycine), whereas in non-polar aprotic solvents like dioxane, it can be nearly ten times higher (~0.66).[8] This is attributed to alternative non-radiative decay pathways becoming more favorable in polar environments.

The Effect of pH

The pH of the aqueous medium determines the ionization state of functional groups on both the dansyl and cysteic acid moieties, which in turn influences the spectroscopic properties.

-

Dimethylamino Group: At acidic pH values (typically below 6), the dimethylamino group on the naphthalene ring becomes protonated.[7] This protonation disrupts the charge-transfer character of the excited state, leading to a significant quenching (decrease) of fluorescence intensity.

-

Acidic Groups: At alkaline pH, the carboxylic acid and sulfonic acid groups of the cysteic acid moiety will be deprotonated. The sulfonamide linkage itself can also be deprotonated at very high pH (e.g., >11).[7] Generally, the anionic forms of dansyl derivatives are the most emissive.[7] Therefore, dansylation reactions and subsequent fluorescence measurements are typically performed under alkaline conditions (pH 8-10) to ensure a deprotonated primary amine for reaction and maximal fluorescence of the product.

Quantitative Spectroscopic Data Summary

While precise data for dansyl-cysteic acid must be determined empirically, the values for the dansyl chromophore and related conjugates provide an authoritative reference.

| Parameter | Typical Value | Conditions / Notes | Source(s) |

| Absorption Max (λmax) | ~325 - 345 nm | The primary absorption band used for excitation. | [1][7] |

| ~250 nm | A secondary, stronger band in the deep UV. | [7] | |

| Molar Extinction Coeff. (ε) | ~4,300 M⁻¹cm⁻¹ | At ~338 nm for Dansyl glycine in dioxane. | [8] |

| Excitation Max (λex) | ~335 - 340 nm | Corresponds closely to the primary λmax. | [4][9][10] |

| Emission Max (λem) | ~518 - 530 nm | Highly solvent-dependent; red-shifts with increasing polarity. | [4][7][9] |

| Fluorescence Quantum Yield (Φ) | 0.07 to 0.66 | Highly solvent-dependent; lowest in water, highest in non-polar solvents. | [8] |

Experimental Protocol: Determination of λmax for Dansyl-Cysteic Acid

This section provides a self-validating, field-proven workflow for the synthesis of dansyl-cysteic acid and the subsequent determination of its absorption maximum.

The Dansylation Reaction Workflow

The derivatization of cysteic acid with dansyl chloride is the first critical step. The reaction must be performed under conditions that favor the formation of the desired sulfonamide bond while minimizing side reactions, such as the hydrolysis of dansyl chloride.[3][11]

Caption: Workflow for the derivatization of cysteic acid.

Detailed Step-by-Step Methodology

Materials:

-

Cysteic acid standard

-

Dansyl chloride

-

Acetonitrile (HPLC grade)

-

Sodium bicarbonate

-

Methylamine hydrochloride (or other primary amine for quenching)

-

Deionized water

-

Calibrated pH meter

-

Heating block or water bath

-

Vortex mixer

-

UV-Visible Spectrophotometer (dual beam recommended)

-

1 cm pathlength quartz cuvettes

Protocol:

-

Reagent Preparation:

-

Cysteic Acid Stock (e.g., 10 mM): Dissolve a precise amount of cysteic acid in deionized water.

-

Dansyl Chloride Solution (e.g., 10 mg/mL): Dissolve dansyl chloride in acetonitrile. Causality: Dansyl chloride is unstable in aqueous solutions and will hydrolyze; it must be prepared fresh in an organic solvent.[11]

-

Bicarbonate Buffer (0.1 M, pH ~9.5): Dissolve sodium bicarbonate in water and adjust pH if necessary.

-

-

Derivatization Reaction:

-

In a microcentrifuge tube, combine 50 µL of the cysteic acid stock and 100 µL of the bicarbonate buffer.

-

Add 100 µL of the dansyl chloride solution. The large molar excess of dansyl chloride ensures the reaction proceeds to completion for the analyte.

-

Vortex the mixture thoroughly.

-

Incubate the reaction at 60°C for 45 minutes in the dark. Causality: Elevated temperature accelerates the reaction, while darkness prevents potential photodegradation of the dansyl group.[1]

-

-

Reaction Quenching:

-

After incubation, add a small amount of a primary amine solution (e.g., 20 µL of 50 mg/mL methylamine) to the reaction mixture.

-

Vortex and let it react for 10 minutes. Causality: This step is crucial to consume the excess, highly reactive dansyl chloride, preventing further side reactions and protecting analytical instrumentation.[3]

-

-

Sample Preparation for Spectroscopy:

-

Dilute a small aliquot of the final reaction mixture into the solvent of choice (e.g., ethanol, acetonitrile, or a buffered aqueous solution).

-

The dilution factor should be chosen to yield a maximum absorbance between 0.1 and 1.0 AU to ensure adherence to the Beer-Lambert law. A starting dilution of 1:100 is often appropriate.

-

-

Spectrophotometric Measurement (Self-Validating System):

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stabilization.

-

Set the instrument to scan a wavelength range from 200 nm to 600 nm.

-

Fill a quartz cuvette with the pure solvent that was used for dilution. This is the blank .

-

Place the blank cuvette in both the reference and sample holders and perform a baseline correction. This zeros the instrument, ensuring that any measured absorbance is due only to the analyte.

-

Replace the blank in the sample holder with a cuvette containing the diluted dansyl-cysteic acid solution.

-

Run the spectral scan.

-

The instrument software will identify the wavelength corresponding to the highest peak in the 300-400 nm range. This is the λmax .

-

Chemical Reaction Diagram

Caption: Derivatization reaction of cysteic acid with dansyl chloride.

Conclusion

The absorption maximum (λmax) of dansyl-cysteic acid is a critical parameter for its analytical determination. Governed by the electronic structure of the dansyl chromophore, the primary λmax lies consistently within the 325-350 nm range, making it suitable for selective excitation. However, researchers must remain cognizant of the profound influence of the local environment, particularly solvent polarity and pH, which can modulate not only the λmax but more significantly, the fluorescence emission wavelength and quantum yield. The experimental protocol detailed herein provides a robust framework for the empirical determination of these properties, ensuring data integrity and enabling the development of sensitive and reliable assays for this important biomarker of oxidative stress.

References

-

Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes. (2021). MDPI. [Link]

-

UV-Vis Spectrum of Cysteine. SIELC Technologies. [Link]

-

Spectrophotometric Determination of N-Acetyl-L-Cysteine and N-(2-Mercaptopropionyl)-Glycine in Pharmaceutical Preparations. PMC. [Link]

-

Effect of dansyl chloride concentration on fluorescence intensity. ResearchGate. [Link]

-

Fluorous-Phase- and Chiral-Axis-Enhanced Fluorescent Sensitivity and Chemoselectivity for Cysteine Recognition. PMC - NIH. [Link]

-

HPLC of amino acids as dansyl and dabsyl derivatives. ResearchGate. [Link]

-

UVVis Absorbance spectra for dansyl samples exposed for 6 h. ResearchGate. [Link]

-

Absorption and fluorescence emission spectra for dansyl dye 1 in ethanol. ResearchGate. [Link]

-

Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors. PMC - NIH. [Link]

-

A dansyl-based fluorescent probe for the highly selective detection of cysteine based on a d-PeT switching mechanism. ResearchGate. [Link]

-

The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. MDPI. [Link]

-

Amino Acid Analysis by Dansylation: A Revised Method. Cardinal Scholar. [Link]

-

A sensitive and validated LC-MS/MS method for the determination of domoic acid in shellfish. RSC Publishing. [Link]

-

A dansyl-based fluorescent probe for the highly selective detection of cysteine based on a d-PeT switching mechanism. RSC Publishing. [Link]

-

Targeted quantification of amino acids by dansylation. PMC - NIH. [Link]

-

Effect of pH on the dansylation of 25 µg/mL (A) or 5 µg/mL (B) BAs in terms of peak height. ResearchGate. [Link]

-

A multi-analyte selective dansyl derivative for the fluorescence detection of Cu(ii) and cysteine. PubMed. [Link]

-

Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors. MDPI. [Link]

-

Visual Detection of Cysteine and Homocysteine. PMC - NIH. [Link]

-

Utility of dansyl chloride for the establishment of a sensitive spectrofluorimetric approach for estimating midodrine hydrochloride. ResearchGate. [Link]

-

Simultaneous separation and quantitation of amino acids and polyamines of forest tree tissues and cell cultures. ScienceDirect. [Link]

- Synthesis method of dansyl chloride for preparing fluorescent probe.

-

Chromophore binding to two cysteines increases quantum yield of near-infrared fluorescent proteins. ResearchGate. [Link]

-

Dansyl glycine. Oregon Medical Laser Center. [Link]

-

EXTINCTION COEFFICIENTS AND FLUORESCENCE DATA. Glen Research. [Link]

-

Solvent Effects on Fluorescence Emission. Evident Scientific. [Link]

-

Extinction coefficient. ProtParam. [Link]

-

Molar extinction coefficients of some amino acids. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes | MDPI [mdpi.com]

- 8. Dansyl glycine [omlc.org]

- 9. Spectrum [Dansyl] | AAT Bioquest [aatbio.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Performic Acid Oxidation of Cysteine to Cysteic Acid

Introduction: The Critical Need for Accurate Cysteine Quantification

In the realms of protein chemistry, proteomics, and drug development, the precise quantification of amino acids is paramount. Cysteine, with its reactive thiol group, plays a pivotal role in protein structure and function through the formation of disulfide bonds, metal binding, and catalytic activity. However, the inherent instability of cysteine and its oxidized dimer, cystine, during standard acid hydrolysis procedures presents a significant analytical challenge.[1][2][3] Both cysteine and cystine are susceptible to variable degradation, leading to inaccurate quantification and potentially misleading interpretations of protein composition and structure.[2][3]

To circumvent this, a robust and reliable method is required to convert these labile residues into a stable, quantifiable form. The performic acid oxidation protocol addresses this need by quantitatively converting both cysteine and cystine to the highly stable cysteic acid.[3][4][5] This application note provides a detailed, in-depth guide to the theory and practice of performic acid oxidation, designed for researchers, scientists, and drug development professionals seeking to achieve accurate and reproducible amino acid analysis.

The Chemical Foundation: Mechanism of Oxidation

Performic acid (HCOOOH) is a potent oxidizing agent generated in situ from the reaction of formic acid (HCOOH) and hydrogen peroxide (H₂O₂). The primary role of performic acid in this protocol is the irreversible oxidation of the sulfur-containing side chains of cysteine and cystine to sulfonic acid, yielding cysteic acid.[6][7] This oxidation is a key step for several reasons:

-

Stabilization: Cysteic acid is exceptionally stable to subsequent acid hydrolysis, ensuring its quantitative recovery.[4]

-

Disulfide Bond Cleavage: Performic acid effectively cleaves all disulfide bonds within a protein.[7][8][9] This is crucial for accurate peptide mapping and sequencing, as it ensures the protein is fully denatured and accessible to proteolytic enzymes.[8][9]

-

Uniform Product: Both free cysteine and cystine residues are converted to the same product, cysteic acid, simplifying the analytical process.[8]

The reaction proceeds via an electrophilic attack of the peroxy acid on the sulfur atom of the cysteine residue. The sulfur is progressively oxidized, ultimately forming the sulfonic acid group of cysteic acid.

Figure 1: Simplified reaction mechanism of cysteine oxidation to cysteic acid by performic acid.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system, with explanations for each critical step to ensure robust and reproducible results.

I. Reagent Preparation

Performic Acid Reagent (Prepare Fresh Immediately Before Use in a Fume Hood)

| Reagent | Volume/Mass | Rationale |

| 88% Formic Acid | 4.5 mL | Serves as a reactant and solvent for the in situ generation of performic acid. |

| 30% Hydrogen Peroxide | 0.5 mL | The oxidizing agent that reacts with formic acid. |

| Phenol Crystals | 25 mg | Acts as a scavenger to protect tyrosine residues from modification by performic acid.[10][11] |

Procedure:

-

In a 25 mL glass test tube within a certified chemical fume hood, carefully weigh 25 mg of phenol crystals.[10]

-

Add 4.5 mL of 88% formic acid.

-

Add 0.5 mL of 30% hydrogen peroxide.[10]

-

Stopper the tube and allow the mixture to stand at room temperature for 30 minutes to allow for the formation of performic acid.[10]

-

After 30 minutes, place the tube in an ice bath and cool for at least 15 minutes before use.[10] The cooling step is critical to control the reactivity of the performic acid and minimize unwanted side reactions.

II. Oxidation of Protein/Peptide Samples

The following workflow outlines the key steps for the performic acid oxidation of a protein or peptide sample prior to acid hydrolysis.

Figure 2: Experimental workflow for performic acid oxidation of protein/peptide samples.

Detailed Steps:

-

Sample Preparation: Accurately weigh or pipette the protein or peptide sample into a hydrolysis tube. The amount of sample should be chosen to yield a final amino acid concentration within the optimal range of the analytical instrument.

-

Oxidation:

-

Place the sample tube in an ice bath.

-

Add a sufficient volume of the freshly prepared, cold performic acid reagent to the sample. A common practice is to use a 10 to 20-fold excess of the reagent by weight over the protein.

-

Ensure the sample is fully dissolved and mixed with the reagent.

-

Incubate the reaction mixture in an ice bath (0-4°C) for a defined period, typically 2 to 4 hours, or overnight for more complex proteins.[4] The low temperature is crucial to control the reaction rate and prevent excessive degradation of other amino acids.[11]

-

-

Quenching and Removal of Performic Acid:

-

To stop the oxidation reaction, the performic acid must be neutralized or removed. This can be achieved by adding an excess of a reducing agent like hydrobromic acid (HBr) or by dilution with a large volume of water followed by lyophilization.

-

If using HBr, add it dropwise while keeping the sample on ice until the yellow color of bromine persists.

-

Lyophilization is a common and effective method to remove the volatile performic acid and other reagents. Repeat the lyophilization cycle if necessary to ensure complete removal.

-

-

Acid Hydrolysis:

-

Once the performic acid is removed, the sample is ready for standard acid hydrolysis (e.g., 6N HCl at 110°C for 24 hours).[4]

-

-

Analysis:

-

After hydrolysis, the sample is dried, reconstituted in an appropriate buffer, and analyzed by techniques such as ion-exchange chromatography with post-column ninhydrin derivatization or by pre-column derivatization followed by HPLC or LC-MS.[4][12] Cysteic acid is a highly polar amino acid and will elute early in most reversed-phase chromatography systems.

-

Scientific Integrity: Potential Pitfalls and Troubleshooting

A thorough understanding of the potential side reactions and limitations of this protocol is essential for ensuring the integrity of the results.

-

Amino Acid Degradation: While the primary targets are cysteine and methionine (which is oxidized to methionine sulfone), other amino acids can be affected by the strong oxidizing conditions.[1][12]

-

Tryptophan: Is completely destroyed during performic acid oxidation and must be quantified using a separate analytical method, such as alkaline hydrolysis.[3][5]

-

Tyrosine: Can be partially modified (e.g., halogenated if HCl is present) and its recovery may be compromised. The inclusion of phenol in the performic acid reagent is intended to mitigate this.[12][13]

-

Histidine: May also be partially degraded.[12]

-

-

Incomplete Oxidation: Insufficient performic acid or a short incubation time may lead to incomplete oxidation of cysteine and cystine, resulting in underestimation. It is advisable to optimize the reaction conditions for the specific protein or sample matrix being analyzed.

-

Safety Precautions: Performic acid is a strong oxidant and is corrosive.[14][15] It should always be prepared and handled in a well-ventilated chemical fume hood.[10] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.[16] Spills should be immediately neutralized and cleaned up according to institutional safety protocols.[17]

Conclusion: A Cornerstone of Accurate Protein Analysis

The performic acid oxidation of cysteine to cysteic acid remains a cornerstone technique for the accurate determination of cysteine and cystine content in proteins and peptides. By converting these unstable amino acids into a stable derivative, this method overcomes a major hurdle in quantitative amino acid analysis. When performed with a clear understanding of the underlying chemistry and potential side reactions, this protocol provides a reliable and reproducible means to obtain high-quality data, which is indispensable for research, development, and quality control in the life sciences and biopharmaceutical industries.

References

-

Medallion Labs. Performic Acid Oxidation Amino Acids (Cystine and Methionine) Test. Available from: [Link]

-

Cold Spring Harbor Protocols. Performic Acid Oxidation of Proteins. Available from: [Link]

-

Taylor & Francis. Cysteic acid – Knowledge and References. Available from: [Link]

-

Chegg. Tools: Trypsin (cleaves proteins on the carboxyl-side of Lys and Arg residues). Available from: [Link]

-

ResearchGate. ¹H NMR spectra of the performic acid oxidation of cysteine to cysteic.... Available from: [Link]

-

ResearchGate. Performic Acid Oxidation of Proteins. Available from: [Link]

-

Waters. Hydrolysis of Food and Feed Samples. Available from: [Link]

-

PubMed. Quantitative analysis of cystine, methionine, lysine, and nine other amino acids by a single oxidation--4 hour hydrolysis method. Available from: [Link]

-

ResearchGate. Evaluation of a performic acid oxidation method for quantifying amino acids in freshwater species. Available from: [Link]

-

PubMed. Quantification of cysteine residues following oxidation to cysteic acid in the presence of sodium azide. Available from: [Link]

-

PubMed. Oxidation of proteins with performic acid is extensively used to cleave disulfide bonds. Available from: [Link]

-

PMC. Development and Validation of a Method for Hydrolysis and Analysis of Amino Acids in Ruminant Feeds, Tissue, and Milk Using Isotope Dilution Z-HILIC Coupled with Electrospray Ionization Triple Quadrupole LC-MS/MS. Available from: [Link]

-

3M. Worker Personal Protective Equipment (PPE) Tips for Peracetic Acid Use in Pharmaceutical Manufacturing Industry. Available from: [Link]

-

Purdue University. Peracetic acid. Available from: [Link]

-

USDA Food Safety and Inspection Service. Peroxyacetic acid (PAA). Available from: [Link]

Sources

- 1. Quantitative analysis of cystine, methionine, lysine, and nine other amino acids by a single oxidation--4 hour hydrolysis method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantification of cysteine residues following oxidation to cysteic acid in the presence of sodium azide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of Tryptophan, Cysteine and Cystine | AltaBioscience [altabioscience.com]

- 4. medallionlabs.com [medallionlabs.com]

- 5. hitachi-hightech.com [hitachi-hightech.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Solved Tools: Trypsin (cleaves proteins on the carboxyl-side | Chegg.com [chegg.com]

- 8. Performic Acid oxidation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. waters.com [waters.com]

- 11. Development and Validation of a Method for Hydrolysis and Analysis of Amino Acids in Ruminant Feeds, Tissue, and Milk Using Isotope Dilution Z-HILIC Coupled with Electrospray Ionization Triple Quadrupole LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Identification of degradation products formed during performic oxidation of peptides and proteins by high-performance liquid chromatography with matrix-assisted laser desorption/ionization and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. multimedia.3m.com [multimedia.3m.com]

- 15. fsis.usda.gov [fsis.usda.gov]

- 16. purdue.edu [purdue.edu]

- 17. Peracetic Acid | Safety and Handling - Evonik Industries [active-oxygens.evonik.com]

Application Note: High-Sensitivity Analysis of Cysteic Acid via Pre-Column Dansyl Chloride Derivatization

Executive Summary

This application note details a robust protocol for the quantification of Cysteic Acid (Cya) using pre-column derivatization with Dansyl Chloride (DNS-Cl) followed by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

While standard amino acid analysis often struggles with the instability of Cysteine and Cystine, this method utilizes a controlled oxidation step to convert all cysteine species into the chemically stable Cysteic Acid.[1] The subsequent dansylation yields a highly fluorescent derivative, enabling femtomole-level detection sensitivity. This protocol is designed for researchers in proteomics, oxidative stress monitoring, and biopharmaceutical quality control who require absolute quantification of sulfur-containing amino acids.

Scientific Background & Mechanism[2]

The Challenge of Cysteine Analysis

Cysteine is susceptible to oxidation during acid hydrolysis, leading to variable recovery rates.[2] To ensure accuracy, the "Gold Standard" approach involves oxidizing all cysteine and cystine residues to Cysteic Acid (Cya) using performic acid prior to hydrolysis.[2][3] Cysteic acid is stable under acid hydrolysis conditions and provides a single, stoichiometric peak for quantification.

Dansyl Chloride Chemistry

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) reacts with primary and secondary amines to form stable sulfonamide derivatives.[4]

-

Reaction Specifics: The reaction requires an alkaline pH (9.5–10.5) to ensure the amine group of the amino acid is unprotonated (

) and nucleophilic. -

Cysteic Acid Behavior: Unlike neutral amino acids, Cysteic acid contains a sulfonic acid group (

) which remains ionized (

Reaction Mechanism

The nucleophilic attack of the amino acid's nitrogen on the sulfonyl sulfur of DNS-Cl eliminates chloride, forming the fluorescent sulfonamide.

Visual Workflow

The following diagram outlines the critical path from sample preparation to analysis. Note the specific inclusion of the "Quenching" step, which is vital for protecting the column and ensuring baseline stability.[5]

Caption: Step-by-step workflow for the conversion of Cysteine to Cysteic Acid and subsequent Dansyl derivatization.

Materials and Reagents

Critical Reagents

-

Dansyl Chloride (DNS-Cl): 5 mg/mL in Acetone (Prepare fresh; light sensitive).

-

Performic Acid: Prepare by mixing 1 part 30%

with 9 parts 88% Formic Acid. Let stand for 1 hour at room temperature to activate, then cool to 0°C before use. (Caution: Unstable explosive potential if stored; prepare immediately before use). -

Derivatization Buffer: 0.1 M Sodium Carbonate (

), adjusted to pH 10.0 with -

Quenching Reagent: 2% Methylamine hydrochloride or 10% Ammonium Hydroxide.

-

Mobile Phase A: 20 mM Sodium Acetate buffer, pH 4.0 (Adjusted with Acetic Acid).

-

Mobile Phase B: Acetonitrile (HPLC Grade).

Detailed Experimental Protocol

Phase 1: Oxidation & Hydrolysis (For Protein/Peptide Samples)

Skip to Phase 2 if analyzing free Cysteic Acid.

-

Oxidation: Add 1 mL of cold Performic Acid to the sample (containing ~0.1–1.0 mg protein) in a glass hydrolysis tube.

-

Incubation: Incubate at 4°C for 16 hours (overnight).

-

Termination: Add 0.15 mL of 48% HBr (hydrobromic acid) to destroy excess performic acid (observe bromine gas evolution; perform in fume hood). Evaporate to dryness under vacuum.

-

Hydrolysis: Add 1 mL of 6N HCl (containing 0.1% phenol) to the dried residue. Seal tube under nitrogen/vacuum. Incubate at 110°C for 24 hours.

-

Drying: Evaporate the hydrolysate to complete dryness to remove HCl.

Phase 2: Derivatization (The "Tapuhi Method" Modified)

-

Reconstitution: Dissolve the dried sample residue in 1.0 mL of Derivatization Buffer (pH 10) . Ensure the pH is checked; it must be >9.5 for the reaction to proceed.

-

Reaction: Mix 100 µL of sample solution with 100 µL of DNS-Cl solution .

-

Incubation: Vortex briefly and incubate at 60°C for 45 minutes in a heating block. (Protect from light).

-

Quenching: Add 50 µL of Quenching Reagent (Methylamine). Incubate for 5 minutes.

-

Expert Insight: Methylamine is preferred over ammonia because Dansyl-methylamide elutes later than Dansyl-amide, preventing interference with early eluting amino acids like Cysteic acid.

-

-

Preparation for Injection: Centrifuge or filter (0.22 µm PTFE) to remove any precipitated byproducts. Transfer to HPLC vial.

Chromatographic Conditions

Due to the high polarity of Dansyl-Cysteic Acid, it will be one of the first peaks to elute.

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 3–5 µm particle size) |

| Temperature | 30°C |

| Flow Rate | 1.0 mL/min |

| Detection (FL) | Excitation: 335 nm |

| Detection (UV) | 254 nm (Less sensitive, useful for high concentrations) |

| Injection Vol | 10–20 µL |

Gradient Profile:

-

0 min: 5% B (Initial hold to retain Cysteic Acid)

-

5 min: 5% B

-

25 min: 60% B (Linear ramp to elute hydrophobic amino acids)

-

30 min: 90% B (Wash)

-

35 min: 5% B (Re-equilibration)

Validation & Troubleshooting

Linearity and Sensitivity

-

Linear Range: 1 pmol to 1000 pmol on-column.

-

LOD: Typically ~50–100 femtomoles (fluorescence detection).

Self-Validating Checks

-

Internal Standard: Use Norleucine added prior to hydrolysis. It elutes in a clean region of the chromatogram and corrects for physical losses during pipetting/drying.

-

pH Check: If the derivatization mixture turns yellow/colorless instead of maintaining a slight fluorescent hue, the pH may have dropped due to residual HCl. Verify pH is >9.5.[6]

-

Quenching Verification: The presence of a massive Dansyl-OH peak (hydrolyzed reagent) indicates insufficient reagent or wet solvents, but the presence of the Dansyl-Quencher peak confirms the reagent was in excess (which is desired).

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Cysteic Acid Recovery | Incomplete Oxidation | Ensure Performic Acid is fresh (<1 hr old). |

| Peak Tailing | Column Overload / pH | Increase buffer ionic strength; Ensure mobile phase pH is 4.0. |

| Extra Peaks | Side Reactions | Reduce incubation temp to 40°C or use room temp (dark) for 2 hours. |

| No Fluorescence | Acidic pH during reaction | Residual HCl from hydrolysis neutralized the carbonate buffer. Add NaOH. |

References

-

Shimadzu Application News. (2023). Analysis of Methionine Sulfone and Cysteic Acid Using Automated Pretreatment Functions. Retrieved from [Link]

-

National Institutes of Health (NIH). (2016). Targeted quantification of amino acids by dansylation.[5][7][8][9] PMC. Retrieved from [Link]

-

Tapuhi, Y., et al. (1981). Dansylation of amino acids for high-performance liquid chromatography analysis. Analytical Biochemistry.[1][2][8][9] (Foundational Method Reference).

-

Medallion Labs. (2023). Performic Acid Oxidation Amino Acids Test. Retrieved from [Link]

Sources

- 1. medallionlabs.com [medallionlabs.com]

- 2. Analysis of Tryptophan, Cysteine and Cystine | AltaBioscience [altabioscience.com]

- 3. shimadzu.com [shimadzu.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]

- 6. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. ajpaonline.com [ajpaonline.com]

- 9. researchgate.net [researchgate.net]

Application Note: High-Sensitivity N-Terminal Sequencing of Cysteine-Rich Peptides via the Dansyl-Edman Method

Part 1: Introduction & Strategic Rationale

The Challenge of Cysteine Sequencing

In peptide sequencing, Cysteine (Cys) presents a unique chemical challenge. Its sulfhydryl group is highly reactive, prone to oxidation, and unstable during the harsh acidic conditions required for hydrolysis. In standard Edman degradation, unmodified cysteine yields a PTH-dehydroalanine derivative that polymerizes and becomes undetectable.

The Solution: The Dansyl-Edman Hybrid

The Dansyl-Edman method (Gray & Hartley, 1963) remains a powerful manual technique for sequencing short peptides, particularly when automated gas-phase sequencers are inaccessible or when validating specific residues like Cysteine.

This hybrid approach leverages two distinct chemical advantages:

-

Sensitivity: The N-terminal residue is identified as a Dansyl (DNS)-derivative , which is highly fluorescent and detectable at picomole levels (100x more sensitive than PTH-amino acids).

-

Stability: By oxidizing Cysteine to Cysteic Acid (

) prior to sequencing, the residue becomes chemically stable. The Dansyl-Cysteic acid derivative survives the acid hydrolysis step required for identification, providing a distinct, robust signal on Thin Layer Chromatography (TLC) plates.

Part 2: Mechanistic Workflow

The protocol operates on a "Split-Cycle" logic. Unlike automated Edman degradation where the N-terminal is cleaved and identified, this method uses the Edman reagent (PITC) solely to remove the N-terminal, while a small aliquot is separately reacted with Dansyl Chloride to identify the residue before removal.

Workflow Diagram

Caption: The Dansyl-Edman Split-Cycle. Note that the Edman product (ATZ/PTH) is discarded; identification occurs strictly via the Dansyl pathway.

Part 3: Detailed Protocols

Protocol A: Performic Acid Oxidation

Objective: Convert all Cysteine/Cystine residues to stable Cysteic Acid before sequencing begins.

Reagents:

-

Formic Acid (98%)

-

Hydrogen Peroxide (30%)

-

Methanol (ice cold)

Procedure:

-

Prepare Oxidizing Agent: Mix Formic Acid and Hydrogen Peroxide in a 9:1 (v/v) ratio.[1] Let stand at room temperature for 1 hour to allow formation of performic acid. Cool to

. -

Dissolve Sample: Dissolve the dry peptide (10–50 nmol) in 50

of the cooled performic acid reagent. -

Reaction: Incubate at

for 2 hours .-

Critical: Do not run at room temperature to avoid over-oxidation of Tyrosine or Tryptophan destruction.

-

-

Quench: Add 500

of ice-cold water and lyophilize immediately. Repeat lyophilization from water twice to remove all traces of acid.

Protocol B: The Dansyl-Edman Cycle[2][3]

Step 1: Aliquot & Identification (The "Dansyl" Step)

-

Sampling: Dissolve the oxidized peptide in 40

of 50% Pyridine. Remove 2 -

Labeling: Add 2

of Dansyl Chloride solution (2.5 mg/mL in acetone) and 2 -

Incubation: Seal and incubate at

for 30 minutes. The solution should turn pale yellow (loss of yellow color indicates DNS-Cl exhaustion; add more if needed). -

Drying: Dry the aliquot in a vacuum desiccator.

-

Hydrolysis: Add 10

of 6N HCl . Seal the capillary/tube in a flame. Incubate at-

Mechanism:[2] This breaks all peptide bonds. The N-terminal DNS-amino acid bond is stable.

-

-

Analysis: Open tube, dry under vacuum, and dissolve in 2

marker solution (containing standard DNS-AAs). Spot on Polyamide TLC plate (See Protocol C).

Step 2: Cleavage (The "Edman" Step)

Perform this on the remaining 95% of the sample.

-

Coupling: To the remaining peptide solution, add 15

of Phenylisothiocyanate (PITC) (5% v/v in Pyridine). Flush with Nitrogen.[3] -

Incubation: Incubate at

for 1 hour. -

Wash: Extract twice with Benzene and twice with Ethyl Acetate. Discard the organic phase (removes excess PITC and byproducts). Dry the aqueous phase (containing the PTC-peptide).

-

Cleavage: Add 50

of anhydrous Trifluoroacetic Acid (TFA) . Incubate at -

Extraction (The Separation): Dry the TFA. Add water. Extract with Butyl Acetate.

-

Organic Phase: Contains the ATZ-amino acid (the removed residue). DISCARD THIS. (Unlike standard Edman, we rely on the Dansyl step for ID).

-

Aqueous Phase: Contains the shortened peptide (

).

-

-

Recycle: Lyophilize the aqueous phase and return to Step 1 for the next cycle.

Part 4: Detection & Data Analysis (2D-TLC)

The identification of Dansyl-Cysteic Acid (

Stationary Phase: Polyamide 6 sheets (

Solvent Systems

-

Dimension 1 (Solvent 1): Water : Formic Acid (200:3 v/v).

-

Dimension 2 (Solvent 2): Benzene : Acetic Acid (9:1 v/v).

The Cysteic Acid Signature

Because of the highly polar sulfonic acid group (

-

Solvent 1 (Aqueous):

migrates significantly up the plate (High -

Solvent 2 (Organic):

hardly moves (Low

2D-TLC Map Simulation

Caption: Schematic of Polyamide TLC. DNS-Cysteic Acid (Red) is distinct from acidic residues (Yellow) and hydrophobic residues (Green).

Interpretation Guide

-

DNS-Cysteic Acid: Appears as a bright yellow-green fluorescent spot. It is located "high" in the first dimension but "low" in the second dimension.

-

Interference: Watch for DNS-OH (Dansylic acid), a blue fluorescent byproduct of the hydrolysis. It usually runs near DNS-Cya but separates slightly in Solvent 1 and has a distinct blue color under UV.

-

Validation: Always run a standard mixture containing authentic DNS-Cysteic acid on the reverse side of the polyamide sheet (double-sided spotting) or on a parallel plate to confirm

values.

Part 5: References

-

Gray, W. R., & Hartley, B. S. (1963). A fluorescent end-group reagent for proteins and peptides. Biochemical Journal, 89(2), 59P.

-

Walker, J. M. (1984). The Dansyl-Edman Method for Peptide Sequencing.[4][5] In Methods in Molecular Biology (Vol. 1, pp. 213-219).[5] Humana Press.

-

Woods, K. R., & Wang, K. T. (1967). Separation of dansyl-amino acids by polyamide layer chromatography.[6] Biochimica et Biophysica Acta (BBA) - Protein Structure, 133(2), 369-370.

-

Hirs, C. H. W. (1967). Performic Acid Oxidation. Methods in Enzymology, 11, 197-199.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Quantification of cysteine residues following oxidation to cysteic acid in the presence of sodium azide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The dansyl method for identifying N-terminal amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The dansyl-edman method for Peptide sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Separation of dansyl-amino acids by polyamide layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Optimizing pH for Dansyl Chloride Reaction with Cysteic Acid

This is a comprehensive Application Note and Protocol guide designed for researchers and analytical scientists. It details the optimization of pH for the derivatization of Cysteic Acid with Dansyl Chloride (DNS-Cl), synthesizing chemical kinetics with practical laboratory workflows.

Abstract

The accurate quantification of cysteine in protein hydrolysates often requires oxidation to Cysteic Acid (Cya) prior to analysis due to the instability of cysteine. Pre-column derivatization with Dansyl Chloride (DNS-Cl) is a gold-standard method for amino acid analysis; however, the reaction efficiency is strictly governed by pH.[1] This guide delineates the kinetic competition between aminolysis (labeling) and hydrolysis (reagent destruction). We demonstrate that while the general optimal pH for amino acids is 9.5–10.0, the unique electronic properties of cysteic acid (pKa

Introduction & Scientific Rationale

The Challenge: Cysteic Acid Analysis

Cysteine is prone to oxidation during acid hydrolysis. Standard protocols involve performic acid oxidation to convert Cysteine and Cystine quantitatively into Cysteic Acid , a stable sulfonic acid derivative.

-

Target Analyte: Cysteic Acid (

).[1][2] -

Reagent: Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride).[1][3][4][5]

-

Detection: Fluorescence (Ex: 340 nm, Em: 510 nm) or UV (254 nm).

The pH Dilemma: Kinetics vs. Stability

The dansylation reaction is a nucleophilic substitution (

-

Low pH (< 8.0): The amino group is protonated (

), rendering it non-nucleophilic. Reaction rate is negligible. -

High pH (> 10.5): Hydroxide ions (

) compete with the amino acid, causing rapid hydrolysis of DNS-Cl into Dansyl Hydroxide (DNS-OH), a non-reactive byproduct that interferes with chromatography.[1]

Mechanistic Insight: The pKa Factor

The

-

Implication: At pH 9.5, >80% of Cysteic Acid exists in the reactive unprotonated form (

), whereas Glycine is only ~45% unprotonated. -

Strategy: We aim for pH 9.5 . This provides sufficient nucleophilicity for Cysteic Acid while keeping the pH low enough to restrain the hydrolysis rate of DNS-Cl.

Reaction Mechanism & Pathway

The following diagram illustrates the competing pathways: the desired formation of Dansyl-Cysteic Acid versus the wasteful hydrolysis of the reagent.

Figure 1: Reaction scheme showing the activation of Cysteic Acid via deprotonation and the competition with hydrolysis.

Experimental Protocol

Materials Required[1][2][3][4][5][6][7][8][9][10][11][12]

-

Cysteic Acid Standard: 10 nmol/mL in 0.1 M HCl.

-

Dansyl Chloride Solution: 1.5 mg/mL in Acetone (Freshly prepared).

-

Labeling Buffer: 0.2 M Sodium Bicarbonate (

), adjusted to pH 9.5 with NaOH. -

Quenching Reagent: 10% Ammonium Hydroxide or Methylamine hydrochloride.

-

HPLC Mobile Phases:

-

A: 0.1% Formic Acid in Water.

-

B: 0.1% Formic Acid in Acetonitrile.

-

Workflow Diagram

Figure 2: Step-by-step workflow for the optimized derivatization process.[1]

Detailed Step-by-Step Procedure

Step 1: Sample Preparation Ensure the sample is free of ammonia (which reacts with DNS-Cl). If the sample is a protein hydrolysate (6M HCl), evaporate it to complete dryness under a stream of nitrogen or in a vacuum concentrator.

Step 2: pH Adjustment (Critical) Resuspend the dried residue in 100 µL of 0.2 M Sodium Bicarbonate buffer (pH 9.5) .

-

Note: Check pH with micro-pH paper if analyzing a large batch. If the sample was highly acidic, the buffering capacity might be exceeded, dropping the pH < 8.0.

Step 3: Derivatization Add 100 µL of Dansyl Chloride solution (1.5 mg/mL in Acetone) to the buffered sample.

-

Why Acetone? DNS-Cl is insoluble in water.[1] Acetone ensures a homogeneous reaction mixture.

-

Stoichiometry: Ensure DNS-Cl is in at least 5-10 fold molar excess over total amines.[1]

Step 4: Incubation Vortex briefly. Incubate at 40°C for 45 minutes or Room Temperature for 60 minutes in the dark .

-

Note: Light degrades dansyl derivatives.

Step 5: Quenching Add 50 µL of 10% Ammonium Hydroxide . Incubate for 10 minutes.

-

Mechanism:[1][6] Ammonia reacts with residual DNS-Cl to form Dansyl-Amide (DNS-NH2).[1] This prevents DNS-Cl from damaging the HPLC column and removes the interference of unreacted reagent peaks.

Step 6: Clarification Centrifuge at 10,000 x g for 5 minutes to remove any precipitated salts/byproducts. Transfer supernatant to HPLC vial.

Optimization Data & Results

The following table summarizes the theoretical and observed yield of Dansyl-Cysteic Acid at varying pH levels, highlighting why pH 9.5 is the "Sweet Spot."

| pH Condition | Cysteic Acid State ( | DNS-Cl Hydrolysis Rate | Relative Yield | Analysis |

| pH 8.0 | ~15% Reactive | Very Slow | Low (< 40%) | Poor. Amine is largely protonated ( |

| pH 9.0 | ~60% Reactive | Slow | Good (85%) | Acceptable, but reaction kinetics are slower.[1] |

| pH 9.5 | >80% Reactive | Moderate | Optimal (> 95%) | Best Balance. High nucleophilicity vs. manageable hydrolysis.[1] |

| pH 10.5 | >98% Reactive | Fast | Moderate (80%) | Risk. Reagent is destroyed by water before it can fully label the sample.[1] |

| pH 11.5 | 100% Reactive | Very Fast | Low (< 50%) | Failure. Hydrolysis dominates; DNS-Cl is depleted instantly.[1] |

Interpretation

For Cysteic Acid, the reaction efficiency plateaus earlier (pH 9.0–9.5) compared to Lysine (

Troubleshooting & Self-Validation

-

Low Yield/Signal:

-

Check pH: If the dried acid hydrolysate was not fully neutralized, the buffer pH may have dropped to < 8.0.

-

Reagent Quality: DNS-Cl hydrolyzes in moist air.[1] Ensure the acetone solution is fresh and yellow, not colorless or white.

-

-

Precipitation:

-

If the final mixture is cloudy, the acetone concentration may be too high for the salt buffer. Dilute with water before injection, or centrifuge.[5]

-

-

Ghost Peaks:

-

DNS-OH (Hydrolysis product) and DNS-NH2 (Quenched product) appear in the chromatogram.[1][7] DNS-OH elutes early; DNS-NH2 elutes late.[1] Cysteic acid is very polar and will elute early, often before other amino acids. Ensure your gradient starts with low organic % (e.g., 5% B) to retain Dansyl-Cysteic Acid.[1]

-

References

-

FooDB. (n.d.). Cysteic acid: Chemical Properties and pKa. Retrieved from [Link]

-

Tapuhi, Y., et al. (1981).[4] Dansylation of amino acids for high-performance liquid chromatography analysis. Analytical Biochemistry. (Cited in general methodology context).

-

Molecular Diversity Preservation International (MDPI). (2015). The Use of Dansyl Chloride to Probe Protein Structure. Retrieved from [Link][8][9]

Sources

- 1. Showing Compound Cysteic acid (FDB023061) - FooDB [foodb.ca]

- 2. Cysteic acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fs.usda.gov [fs.usda.gov]

- 7. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]

- 8. fs.usda.gov [fs.usda.gov]

- 9. scribd.com [scribd.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Dansyl-Cysteic Acid Peak Tailing

Topic: Preventing peak tailing of dansyl-cysteic acid (Dns-Cya) on C18 columns

Audience: Researchers, Analytical Scientists, and Drug Development Professionals.

Introduction: The "Early Eluter" Paradox

Welcome to the Technical Support Center. You are likely here because your Dansyl-Cysteic Acid (Dns-Cya) peak is tailing, broadening, or exhibiting asymmetry (

Unlike most Dansyl-amino acids (which are hydrophobic and well-retained), Dansyl-Cysteic Acid is unique. It possesses a highly acidic sulfonic acid group (pKa < 1), making it extremely polar. On a standard C18 column, it elutes near the void volume (

This guide moves beyond generic "check your fittings" advice to address the specific physicochemical behavior of Dns-Cya.

Module 1: The Chemistry of Tailing (Root Cause Analysis)

To fix the tailing, you must understand the molecular war happening inside your column.

The Molecule: A Zwitterionic Challenge

Dns-Cya contains three critical ionizable groups that dictate its behavior:

-

Sulfonic Acid (Cysteic moiety):

(Always negatively charged at HPLC pH). -

Carboxylic Acid (Cysteic moiety):

. -

Dimethylamino group (Dansyl moiety):

.

The Mechanism of Failure

At standard mobile phase pH (pH 3.0 – 4.0), Dns-Cya exists as a Zwitterion :

-

The Sulfonate is Anionic (-).

-

The Dimethylamino is Cationic (+).

Why it tails:

-

Ionic Interaction (Silanols): The positively charged dimethylamino tail interacts with residual negatively charged silanols on the silica surface.

-

Metal Chelation: The sulfonic/carboxylic motif is a potent chelator. Trace iron or aluminum in the silica or frit will grab the analyte, causing a "drag" (tailing).

-

Solvent Mismatch (The "Washout"): Because Dns-Cya elutes early, if your sample is dissolved in a strong solvent (e.g., 100% Acetonitrile or Methanol), the analyte travels faster than the mobile phase initially, causing band broadening that looks like tailing.

Visualizing the Interaction

The following diagram illustrates the competing forces causing the tailing.

Caption: Figure 1. Mechanistic pathways of Dns-Cya retention vs. secondary interactions causing tailing.

Module 2: Mobile Phase Optimization

The most effective fix is chemical. You must suppress the secondary interactions.[1][2]

Q1: What is the optimal pH for Dns-Cya?

Recommendation: pH 2.5 – 2.8 or pH > 5.5 .

-

Low pH Strategy (pH 2.5):

-

High pH Strategy (pH 6.0):

-

Why: At pH > 5.0, the Dansyl dimethylamino group deprotonates (becomes neutral). This eliminates the cation retention mechanism.

-

Warning: Ensure your C18 column is "hybrid" or designed for high pH stability. Standard silica dissolves at high pH.

-

Q2: Which buffer should I use?

Recommendation: Phosphate (20-50 mM) or Triethylamine (TEA) as a modifier.

| Buffer Component | Role | Concentration | Notes |

| Phosphate | High ionic strength suppresses ionic interactions. | 25 - 50 mM | Best for UV detection. Not MS compatible. |

| Ammonium Acetate | MS compatible buffer.[5] | 10 - 20 mM | Weaker ionic strength; may require higher concentration to stop tailing. |

| Triethylamine (TEA) | "Silanol Blocker". Competes for active sites. | 0.1% (v/v) | The "Magic Bullet" for tailing. TEA saturates silanols so your analyte doesn't. |

Module 3: Sample Preparation (The Hidden Culprit)

For early eluting peaks like Dns-Cya, the injection solvent is the #1 cause of poor peak shape.

Q3: My retention time is stable, but the peak is distorted. Why?

Diagnosis: Solvent Strength Mismatch. If you dissolve Dns-Cya in the derivatization mix (often high % Acetone or Acetonitrile) and inject it directly, the plug of strong solvent carries the analyte down the column faster than the mobile phase can equilibrate it.

The Protocol:

-

Dry down your derivatization reaction mixture.

-

Reconstitute the sample in the starting mobile phase (e.g., 95% Water / 5% ACN with Buffer).

-

Inject: This focuses the analyte at the head of the column ("On-column focusing").

Module 4: Troubleshooting Workflow

Follow this logic gate to identify your specific issue.

Caption: Figure 2. Step-by-step decision tree for diagnosing Dns-Cya peak tailing.

Experimental Protocol: Optimization of Dns-Cya Separation

Objective: Achieve Peak Asymmetry (

Reagents:

-

Mobile Phase A: 25 mM Sodium Phosphate buffer, pH 2.8.

-

Mobile Phase B: Acetonitrile.[5]

-

Column: C18, 150 x 4.6 mm, 5 µm (High purity, e.g., Zorbax Eclipse or equivalent).

Step-by-Step:

-

Preparation: Dissolve Dansyl-Cysteic Acid standard in 100% Mobile Phase A . Do not use pure methanol/acetonitrile.

-

Equilibration: Flush column with 95% A / 5% B for 20 column volumes.

-

Gradient:

-

0 min: 5% B

-

10 min: 40% B

-

(Dns-Cya should elute early, approx 3-5 min).

-

-

Assessment:

-

Calculate Tailing Factor (

) or Asymmetry ( -

If

: Add 0.1% Triethylamine to Mobile Phase A and readjust pH to 2.8 with Phosphoric Acid.

-

References

-

Molnár, I. & Horváth, C. (1977). Separation of amino acids and peptides on non-polar stationary phases by high-performance liquid chromatography. Journal of Chromatography A, 142, 623-640.

-

Tapuhi, Y., et al. (1981). Dansylation of amino acids for high-performance liquid chromatography analysis. Analytical Biochemistry, 115(1), 123-129.

-

PubChem. (2025).[7][8] Dansyl-L-cysteic acid Compound Summary. National Library of Medicine.

-

Dolan, J. W. (2003). Peak Tailing and Fronting. LCGC North America, 21(10).

Sources

- 1. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]

- 2. elementlabsolutions.com [elementlabsolutions.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chromtech.com [chromtech.com]

- 7. Dansyl-L-cysteic acid | C15H18N2O7S2 | CID 4654432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N-[[5-(Dimethylamino)-1-naphthalenyl]sulfonyl]-L-cystine | C18H23N3O6S3 | CID 21120173 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Support Center: Resolution of Dansyl-Cya from Dansyl-Glu

This guide serves as a specialized technical support resource for researchers performing N-terminal analysis or amino acid quantification using the dansyl chloride (DNS-Cl) method. It specifically addresses the resolution of Dansyl-Cysteic Acid (Dns-Cya) from Dansyl-Glutamic Acid (Dns-Glu) , a separation often complicated by the high polarity and acidity of both derivatives.

Executive Summary: The Chemical Challenge

The core difficulty in resolving Dansyl-Cysteic Acid from Dansyl-Glutamic Acid lies in their acidic functionalities.

-

Dansyl-Cysteic Acid (Dns-Cya): Contains a sulfonic acid group (

). It is permanently ionized and highly polar across all standard chromatographic pH ranges. -

Dansyl-Glutamic Acid (Dns-Glu): Contains two carboxylic acid groups (

and

Resolution Strategy: The separation relies on exploiting the sulfonic acid's extreme polarity. Dns-Cya behaves as a "super-acidic" species that elutes/migrates significantly faster than Dns-Glu in reverse-phase systems and aqueous TLC dimensions.

Part 1: Polyamide Thin-Layer Chromatography (TLC)

The "Gold Standard" for qualitative identification.

Polyamide TLC separates dansyl amino acids based on the breaking of hydrogen bonds between the analyte's amide groups and the polyamide matrix.[1]

Standard Operating Procedure (SOP)

Matrix: Polyamide 6 sheets (e.g., 15 cm x 15 cm). Sample Load: 0.1 - 0.5 nmol per spot.

Solvent Systems (2D Separation): To successfully resolve Dns-Cya from Dns-Glu (and the interfering byproduct Dansyl-OH), you must use the Woods & Wang or Wesenberg solvent systems.

| Dimension | Solvent Composition (v/v) | Function |

| 1st Dimension | Water : Formic Acid (98.5 : 1.5) Alt: Water : Pyridine : Formic Acid (93 : 3.5 : 3.[2]5) | Separates by Polarity/Charge. Dns-Cya (highly polar) migrates rapidly near the solvent front. Dns-Glu migrates slower. |

| 2nd Dimension | Benzene : Acetic Acid (9 : 1) Safety Note: Toluene may be substituted for Benzene (similar ratio), though resolution may vary slightly. | Separates by Hydrophobicity. Dns-Cya remains near the origin (very low |

Visualizing the Separation (Logic Map)

The following diagram illustrates the migration logic on a 2D Polyamide plate.

Caption: Dns-Cya moves far in the aqueous 1st dimension but stays low in the organic 2nd dimension, isolating it from Dns-Glu.

Part 2: High-Performance Liquid Chromatography (HPLC)

The "Modern Standard" for quantitative analysis.

In Reverse-Phase HPLC (RP-HPLC), Dns-Cya is often the first eluting peak due to the sulfonic acid group preventing retention on the hydrophobic C18 chain.

Experimental Protocol

-

Column: C18 Reverse Phase (e.g., 5 µm, 250 x 4.6 mm).

-

Detection: Fluorescence (Ex: 335 nm, Em: 520 nm) or UV (254 nm).

-

Temperature: 25°C - 30°C.

Mobile Phase Gradient:

-

Solvent A: 20-50 mM Sodium Acetate buffer (pH 4.0 - 5.0).

-

Note: Lower pH (e.g., pH 3.0) suppresses the ionization of Dns-Glu (COOH), increasing its retention, while Dns-Cya (

) remains ionized and elutes early.

-

-

Solvent B: Acetonitrile (ACN).

Separation Data Table:

| Analyte | Retention Behavior | Mechanism |

| Dns-Cya | Very Early Elution ( | Sulfonic acid is fully ionized; minimal interaction with C18. |

| Dns-Glu | Intermediate Elution | Carboxylic acids partially protonated at pH 4.0; moderate hydrophobic interaction. |

| Dns-OH | Variable | Hydrolysis byproduct; often elutes between Cya and Glu depending on gradient slope. |

Part 3: Troubleshooting & FAQs

Q1: I cannot find the Dns-Cya spot on my polyamide plate. Where did it go? A: Because Dns-Cya is extremely polar, it travels with the solvent front in the aqueous 1st dimension.

-

Diagnosis: If you ran the solvent all the way off the top of the plate, you likely washed the Dns-Cya off.

-

Fix: Stop the 1st dimension run 1-2 cm before the top edge.

Q2: Dns-Cya and Dns-OH (Dansyl sulfonic acid) are overlapping. How do I fix this? A: This is the most common failure mode. Dns-OH is a breakdown product of Dansyl Chloride.

-

TLC Fix: Ensure your 2nd dimension solvent (Benzene/Acetic Acid) is fresh. Dns-OH tends to streak more than Dns-Cya.

-

HPLC Fix: Adjust Buffer A pH. Lowering pH to 3.0 often shifts Dns-Glu to a later time, clearing the "early elution" window for Dns-Cya and Dns-OH. Verify Dns-OH position by running a "blank" derivatization (no amino acid).

Q3: How do I confirm that my peak is Dns-Cya and not Dns-Cysteic Acid (from Cystine)? A: The Dansyl method converts both Cysteine and Cystine to Di-dansyl-cystine or mixed derivatives unless an oxidation step is performed prior to hydrolysis.

-

Protocol: Perform Performic Acid Oxidation on the protein sample before hydrolysis and dansylation. This converts all Cysteine and Cystine residues quantitatively into Cysteic Acid. You will then detect a single, strong Dns-Cya peak.

Q4: Why does my Dns-Glu peak tail significantly? A: Tailing of acidic amino acids (Glu, Asp) usually indicates secondary interactions with the column silica or improper pH.

-

Fix: Increase the ionic strength of Buffer A (e.g., increase Acetate concentration to 50 mM) or add 0.1% Triethylamine (TEA) as a competing base (though modern high-purity C18 columns rarely require TEA).

References

-

Woods, K. R., & Wang, K. T. (1967). Separation of dansyl-amino acids by polyamide layer chromatography. Biochimica et Biophysica Acta (BBA) - Protein Structure, 133(2), 369-370. Link

-

Wesenberg, J. C. (1976). Thin-layer chromatography of dansyl amino acids on polyamide. Chromatographia, 9, 19-21. Link[2]

-

Tapuhi, Y., et al. (1981).[3] Dansylation of amino acids for high-performance liquid chromatography analysis. Analytical Biochemistry, 115(1), 123-129.[3] Link

-

Minocha, R., & Long, S. (2004).[4] Simultaneous separation and quantitation of amino acids and polyamines... using dansyl derivatization.[2][3][4][5][6][7] Journal of Chromatography A, 1035(1), 63-73. Link

Sources

- 1. taylorfrancis.com [taylorfrancis.com]

- 2. scispace.com [scispace.com]

- 3. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]

- 6. garfield.library.upenn.edu [garfield.library.upenn.edu]

- 7. researchgate.net [researchgate.net]

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of the Dansyl-Cysteic Acid Method for Amino Acid Analysis

Introduction: The Critical Role of Sulfur Amino Acid Quantification

In the realm of protein characterization and biopharmaceutical drug development, accurate amino acid analysis is a cornerstone for confirming protein identity, quantity, and stability. Among the standard amino acids, the sulfur-containing residues—cysteine and methionine—present unique analytical challenges. Cysteine, with its reactive thiol group, is central to protein structure and function, forming covalent disulfide bonds that stabilize tertiary and quaternary structures. However, during standard acid hydrolysis protocols, cysteine and its oxidized dimer, cystine, are largely destroyed, precluding their accurate quantification.

To overcome this analytical hurdle, a robust strategy involves the quantitative oxidation of both cysteine and cystine to the highly stable cysteic acid prior to hydrolysis and analysis.[1] The subsequent derivatization of cysteic acid with a fluorescent tag enables sensitive detection. This guide provides an in-depth validation and comparison of one such powerful technique: the dansyl-cysteic acid method . We will explore the causality behind its experimental design, present a detailed protocol, and objectively compare its performance against alternative methodologies, grounding our discussion in authoritative standards such as the International Conference on Harmonisation (ICH) guidelines.[2][3]

The Dansyl-Cysteic Acid Method: A Mechanistic Overview

The method is a two-stage process designed for stability and sensitivity. First, it quantitatively converts the labile cysteine and cystine residues into a single, stable derivative. Second, it tags this derivative with a highly fluorescent molecule for sensitive detection.

-

Performic Acid Oxidation: The foundational step is the treatment of the intact protein or peptide with performic acid. This strong oxidizing agent quantitatively converts cysteine and cystine residues to the stable sulfonic acid derivative, cysteic acid.[1][4] Methionine is concurrently oxidized to methionine sulfone. This pre-hydrolysis oxidation is critical as it protects these residues from degradation during the subsequent acid hydrolysis step.[1]

-

Pre-Column Derivatization with Dansyl Chloride: Following acid hydrolysis to liberate the free amino acids, the sample is derivatized with 5-(Dimethylamino)naphthalene-1-sulfonyl chloride, commonly known as dansyl chloride (Dns-Cl).[5] Dansyl chloride reacts with the primary amino group of cysteic acid (and all other primary and secondary amino acids) under alkaline conditions (pH 9.5-10) to form a highly fluorescent and UV-active sulfonamide adduct.[6][7] This pre-column derivatization dramatically enhances the sensitivity of detection, allowing for quantification in the picomole range.[8]

Experimental Workflow & Protocol

The following protocol represents a self-validating system, with built-in controls and checkpoints to ensure data integrity.

Workflow Diagram

Caption: Workflow for Dansyl-Cysteic Acid Amino Acid Analysis.

Detailed Step-by-Step Protocol

1. Performic Acid Oxidation [1]

-

Rationale: To ensure complete and quantitative conversion of cysteine and cystine to the stable cysteic acid form before hydrolysis.

-

Procedure:

- Prepare fresh performic acid by mixing 1 part 30% hydrogen peroxide with 9 parts 88% formic acid. Incubate at room temperature for 1 hour.

- Cool the reagent on ice for 15 minutes.

- Add a known amount of protein sample to a hydrolysis tube and add an excess of the chilled performic acid.

- Incubate the mixture at 4°C for 16 hours (overnight).

- Quench the reaction by adding hydrobromic acid (HBr) to neutralize the performic acid.

2. Acid Hydrolysis

-

Rationale: To break all peptide bonds and release the constituent amino acids, including the newly formed cysteic acid.

-

Procedure:

- Lyophilize the sample to remove the neutralization products.

- Reconstitute the sample in 6N hydrochloric acid (HCl).

- Place the sample under vacuum and heat at 110°C for 24 hours.

- After hydrolysis, cool the sample and evaporate the HCl under vacuum.

-

Rationale: To attach a fluorescent tag to the primary amine of cysteic acid and other amino acids, enabling highly sensitive detection. The alkaline pH is crucial for deprotonating the amino group, making it nucleophilic for reaction with dansyl chloride.

-

Procedure:

- Reconstitute the dried hydrolysate in a suitable buffer (e.g., 100 mM sodium carbonate/bicarbonate buffer, pH 9.8).[6]

- Prepare a fresh solution of dansyl chloride (e.g., 10 mg/mL in acetonitrile).[5]

- Add the dansyl chloride solution to the sample. The ratio should ensure an excess of the derivatizing agent.[6]

- Incubate at room temperature for 60 minutes in the dark.[6] Note: Some protocols suggest heating, but this can increase the degradation of dansyl chloride and some derivatives.[8]

- Quench the reaction by adding a small amount of a reagent like formic acid or ammonium hydroxide to consume excess dansyl chloride.[5][6]

4. HPLC Analysis

-